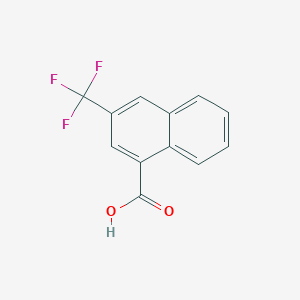

3-(Trifluoromethyl)-1-naphthoic acid

Overview

Description

“3-(Trifluoromethyl)-1-naphthoic acid” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

The trifluoromethyl group can be introduced into compounds through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular formula of “this compound” is C8H5F3O2 . The structure of the compound has been determined and described . The title compound crystallizes in the monoclinic P21/c space group with one molecule in the asymmetric unit .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The physical properties of “this compound” include a melting point of 104-106 °C . The compound is a white crystalline powder . The pKa values of 3-(trifluoromethyl)benzoic acid in water and in methanol have been measured .Mechanism of Action

Target of Action

Trifluoromethyl groups are known to be prevalent in pharmaceutical and agrochemical compounds . They often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Mode of Action

The trifluoromethyl group is known to participate in radical trifluoromethylation via photoredox catalysis . This process involves the generation of a trifluoromethyl radical based on photoredox processes .

Biochemical Pathways

Organofluorine compounds, including those with trifluoromethyl groups, have been studied for their biotransformation and biodegradation . These studies suggest that such compounds may be partially metabolized to more toxic metabolites .

Pharmacokinetics

It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs . This suggests that 3-(Trifluoromethyl)-1-naphthoic acid may have good bioavailability due to its stability.

Result of Action

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that this compound may have similar enhancing effects.

Action Environment

It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs , suggesting that this compound may be stable under various environmental conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Trifluoromethyl)-1-naphthoic acidc acid is its high purity and yield. 3-(Trifluoromethyl)-1-naphthoic acidc acid is also a stable compound that can be stored for long periods without degradation. However, one of the limitations of 3-(Trifluoromethyl)-1-naphthoic acidc acid is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of 3-(Trifluoromethyl)-1-naphthoic acidc acid. One of the future directions is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the study of the mechanism of action of 3-(Trifluoromethyl)-1-naphthoic acidc acid in various organic reactions and biochemical processes. Additionally, the potential applications of 3-(Trifluoromethyl)-1-naphthoic acidc acid in the treatment of various diseases should be further explored.

Conclusion:

In conclusion, 3-(Trifluoromethyl)-1-naphthoic acidc acid is a unique compound that has gained significant attention in the field of scientific research. Its wide range of applications in organic synthesis, material science, and biochemistry make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action and potential applications of 3-(Trifluoromethyl)-1-naphthoic acidc acid.

Scientific Research Applications

3-(Trifluoromethyl)-1-naphthoic acidc acid has a wide range of scientific research applications. One of the most common applications is in organic synthesis. 3-(Trifluoromethyl)-1-naphthoic acidc acid is used as a catalyst in various organic reactions, including Friedel-Crafts acylation, esterification, and amidation. 3-(Trifluoromethyl)-1-naphthoic acidc acid is also used as a reagent in the preparation of various compounds, including pharmaceuticals and agrochemicals.

In material science, 3-(Trifluoromethyl)-1-naphthoic acidc acid is used as a building block in the synthesis of various functional materials, including liquid crystals, polymers, and organic semiconductors. 3-(Trifluoromethyl)-1-naphthoic acidc acid is also used as a dopant in the preparation of organic light-emitting diodes (OLEDs).

In biochemistry, 3-(Trifluoromethyl)-1-naphthoic acidc acid is used as a fluorescent probe for the detection of proteins and nucleic acids. 3-(Trifluoromethyl)-1-naphthoic acidc acid is also used as a substrate for the detection of various enzymes, including lipases and esterases.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

3-(trifluoromethyl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQSTCZNVIOSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2,3-Dihydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B3326424.png)

![1H-Isoindole-1,3(2H)-dione, 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-](/img/structure/B3326429.png)

![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)